p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside
Overview
Description
P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful research compound. Its molecular formula is C33H28O7S and its molecular weight is 568.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside are the furanose residues, which are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound is particularly effective against mycobacteria, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .
Mode of Action
This compound interacts with its targets by acting as a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . This interaction results in changes to the structure and function of the target molecules, affecting their ability to contribute to the pathogenicity of the organisms.
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the synthesis of glycoconjugates. The compound’s interaction with furanose residues disrupts the formation of arabinogalactan and lipoarabinomannan, two polysaccharides that are major components of the cell wall of mycobacteria . This disruption can have downstream effects on the survival and virulence of these bacteria.
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of the synthesis of key polysaccharides in the cell walls of mycobacteria . This disruption can weaken the cell walls, potentially making the bacteria more susceptible to the immune response or other treatments.
Biochemical Analysis
Biochemical Properties
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside: plays a crucial role in biochemical reactions, particularly in the synthesis of complex carbohydrates. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate by glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds . These interactions are vital for the formation of glycoconjugates, which are important for cell-cell communication, immune response, and pathogen recognition.
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by modulating glycosylation pathways, which are critical for protein folding, stability, and activity. This compound can affect cell signaling pathways by altering the glycosylation status of receptors and other signaling molecules. Additionally, it has been observed to impact gene expression and cellular metabolism by influencing the availability of glycosylated intermediates .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with glycosyltransferases. These enzymes recognize the thioglycoside moiety of the compound and facilitate the transfer of sugar units to target molecules. This process can lead to the inhibition or activation of various enzymes, depending on the context of the glycosylation event. Changes in gene expression are also mediated through the modulation of glycosylation patterns on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include alterations in cellular glycosylation patterns and subsequent changes in cell behavior .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it can enhance glycosylation processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal glycosylation pathways and leading to cellular dysfunction. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm .
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can impact its activity and function, as it interacts with different biomolecules in various cellular environments .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPBCAUAAHJGN-NBJHOTSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.